Methyl trifluoromethylcarbamate

Beschreibung

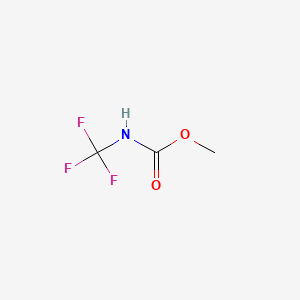

Methyl trifluoromethylcarbamate (systematic name: methyl N-(trifluoromethyl)carbamate) is a carbamate ester characterized by a trifluoromethyl (–CF₃) group attached to the carbamate nitrogen. Carbamates with trifluoromethyl groups are often utilized as intermediates in pharmaceuticals, agrochemicals, and life sciences research due to their stability and bioactivity .

Eigenschaften

CAS-Nummer |

62765-22-4 |

|---|---|

Molekularformel |

C3H4F3NO2 |

Molekulargewicht |

143.06 g/mol |

IUPAC-Name |

methyl N-(trifluoromethyl)carbamate |

InChI |

InChI=1S/C3H4F3NO2/c1-9-2(8)7-3(4,5)6/h1H3,(H,7,8) |

InChI-Schlüssel |

MCOUCBLMPMHNMH-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)NC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl trifluoromethylcarbamate can be synthesized through several methods. One common method involves the reaction of methyl carbamate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In industrial settings, methyl trifluoromethylcarbamate is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure maximum yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is often carried out under an inert atmosphere to prevent contamination.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl trifluoromethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form trifluoromethylcarbamic acid.

Reduction: Reduction reactions can convert it into methyl trifluoromethylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed:

Oxidation: Trifluoromethylcarbamic acid.

Reduction: Methyl trifluoromethylamine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl trifluoromethylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.

Wirkmechanismus

Methyl trifluoromethylcarbamate can be compared with other carbamate compounds such as ethyl carbamate and phenyl carbamate. While all these compounds share a common carbamate structure, methyl trifluoromethylcarbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The trifluoromethyl group (–CF₃) and aromatic substituents significantly influence the physicochemical and biological properties of carbamates. Below is a comparison of key derivatives:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | C₉H₇ClF₃NO₂ | 253.61 | 19448-54-5 | Chloro, trifluoromethyl, phenyl |

| Ethyl 4-chloro-3-trifluoromethylcarbanilate | C₁₀H₉ClF₃NO₂ | 267.63 | 18585-06-3 | Chloro, trifluoromethyl, ethyl |

| Methyl (3-hydroxyphenyl)-carbamate | C₈H₈NO₃ | 167.15 | 13683-89-1 | Hydroxyl, phenyl |

Key Observations :

- The chloro and trifluoromethyl groups increase molecular weight and lipophilicity, enhancing membrane permeability in bioactive compounds .

- Replacing the methyl ester with an ethyl group (e.g., ethyl carbamate derivatives) slightly increases molecular weight and may alter metabolic stability .

- The hydroxyl group in methyl (3-hydroxyphenyl)-carbamate introduces hydrogen-bonding capacity, affecting solubility and reactivity .

Physical and Chemical Properties

While direct data on methyl trifluoromethylcarbamate is scarce, inferences can be drawn from related compounds:

- Boiling Point and Density : Trifluoromethyl-containing compounds often exhibit lower boiling points due to the electron-withdrawing nature of –CF₃. For example, trifluoromethanesulfonyl chloride (a related sulfonyl compound) has a boiling point of 29–32°C and density of 1.583 g/mL .

- Solubility : The –CF₃ group reduces polarity, making such carbamates more soluble in organic solvents. Hydroxyl-substituted derivatives (e.g., methyl (3-hydroxyphenyl)-carbamate) show higher aqueous solubility .

Reactivity and Stability

- Hydrolysis: Carbamates undergo hydrolysis under acidic or basic conditions. The electron-withdrawing –CF₃ group may accelerate hydrolysis compared to non-fluorinated analogs .

- Thermal Stability : Trifluoromethyl groups enhance thermal stability, making these compounds suitable for high-temperature reactions .

Biologische Aktivität

Methyl trifluoromethylcarbamate (MTFMC) is a fluorinated carbamate compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl groups in organic compounds often enhances their biological properties and pharmacokinetic profiles. This article explores the biological activity of MTFMC, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Methyl trifluoromethylcarbamate has the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 145.07 g/mol

The trifluoromethyl group (-CF) significantly influences the compound's lipophilicity, metabolic stability, and overall biological activity.

MTFMC exhibits various biological activities, including:

- Antimicrobial Activity : MTFMC has shown effectiveness against a range of pathogens. Its mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

- Inhibition of Enzymatic Activity : Studies have indicated that MTFMC can inhibit specific enzymes, which may lead to reduced cell proliferation in certain cancer cell lines.

Antimicrobial Studies

Recent investigations into the antimicrobial properties of MTFMC have yielded promising results. For instance, a study demonstrated that MTFMC exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL |

| Pseudomonas aeruginosa | 1.0 mg/mL |

These findings suggest that MTFMC could serve as a potential candidate for developing new antimicrobial agents.

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluated the effects of MTFMC on various cancer cell lines, including breast and lung cancer cells. The results indicated that MTFMC inhibited cell growth in a dose-dependent manner, with IC values ranging from 10 to 20 µM. The study attributed this effect to the induction of apoptosis and cell cycle arrest at the G2/M phase. -

Toxicological Assessment :

In another case study, the toxicological profile of MTFMC was assessed in vivo using rodent models. The results indicated that at low doses, MTFMC did not exhibit significant toxicity; however, higher doses led to observable adverse effects on liver function and hematological parameters.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of MTFMC:

- Fluorine's Role : The presence of fluorine atoms enhances the stability of MTFMC against metabolic degradation, allowing for prolonged biological activity.

- Enzyme Inhibition : MTFMC has been identified as a potent inhibitor of certain sialyltransferases, which are involved in glycoprotein synthesis. This inhibition could have implications for cancer metastasis and bacterial adhesion.

- Antioxidant Properties : Preliminary studies suggest that MTFMC may possess antioxidant properties, contributing to its protective effects against oxidative stress in cellular systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.